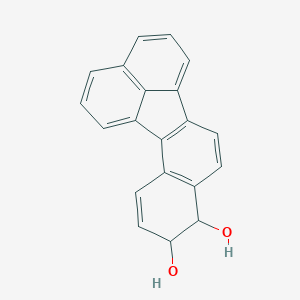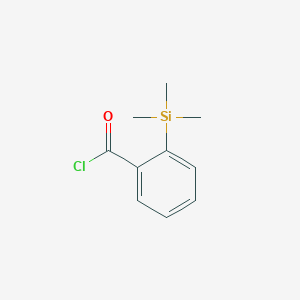![molecular formula C21H27NO2 B012869 4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine CAS No. 19733-87-0](/img/structure/B12869.png)
4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine, also known as BMS-986, is a novel compound with potential therapeutic applications in various fields of medicine.
Mécanisme D'action
4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine works by targeting specific molecular pathways involved in various biological processes. It acts as a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in gene transcription regulation. By inhibiting BET proteins, 4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine can modulate the expression of various genes involved in different biological processes, including cell growth, differentiation, and apoptosis.
Effets Biochimiques Et Physiologiques
4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells, modulate immune responses, and improve cognitive function. Additionally, 4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine has several advantages for lab experiments, including its high potency and selectivity for BET proteins. However, there are also some limitations to its use in lab experiments, including its high cost and limited availability.
Orientations Futures
There are several future directions for the research and development of 4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine. One potential direction is to further investigate its therapeutic potential in oncology, immunology, and neurology. Another direction is to explore its potential as a drug candidate for other diseases, such as cardiovascular and metabolic disorders. Additionally, further research is needed to optimize its pharmacokinetic properties and to develop more efficient and cost-effective synthesis methods.
Méthodes De Synthèse
4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 4-bromobenzyl alcohol with 4-iodobenzyl alcohol to form 4-[4-(benzyloxy)phenyl]butan-1-ol. This intermediate product is then reacted with morpholine to form the final product, 4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine.
Applications De Recherche Scientifique
4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine has shown potential therapeutic applications in various fields of medicine, including oncology, immunology, and neurology. In oncology, 4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine has been shown to inhibit the growth of cancer cells by targeting specific molecular pathways. In immunology, 4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine has been shown to modulate immune responses, making it a potential treatment for autoimmune disorders. In neurology, 4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine has been shown to improve cognitive function, making it a potential treatment for neurodegenerative diseases.
Propriétés
Numéro CAS |
19733-87-0 |
|---|---|
Nom du produit |
4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine |
Formule moléculaire |
C21H27NO2 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
4-[4-[4-(phenoxymethyl)phenyl]butyl]morpholine |
InChI |
InChI=1S/C21H27NO2/c1-2-7-21(8-3-1)24-18-20-11-9-19(10-12-20)6-4-5-13-22-14-16-23-17-15-22/h1-3,7-12H,4-6,13-18H2 |
Clé InChI |
PCSCOVYTYNORPK-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCCC2=CC=C(C=C2)COC3=CC=CC=C3 |
SMILES canonique |
C1COCCN1CCCCC2=CC=C(C=C2)COC3=CC=CC=C3 |
Autres numéros CAS |
19733-87-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



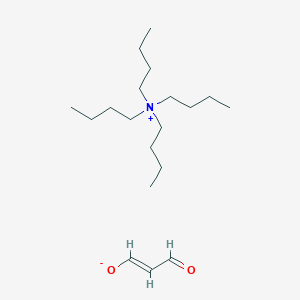
![2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride](/img/structure/B12789.png)
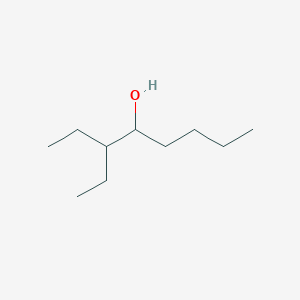
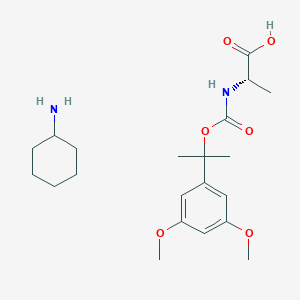
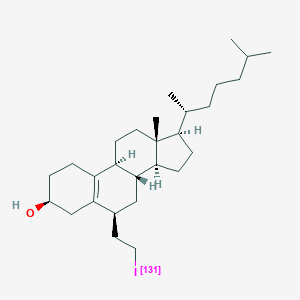
![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)
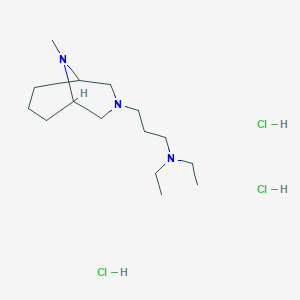
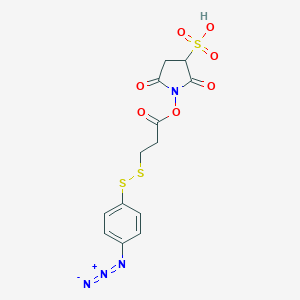
![(2R,3S,4R,5S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanoic acid](/img/structure/B12807.png)
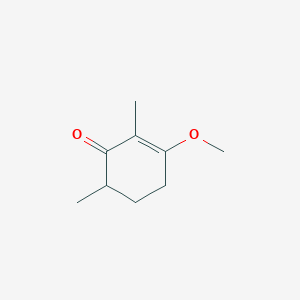
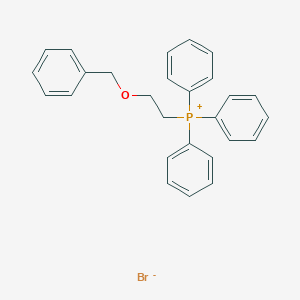
![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)
